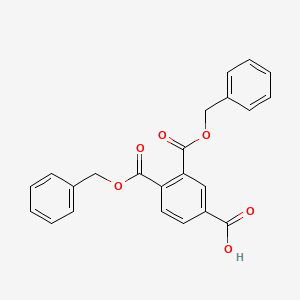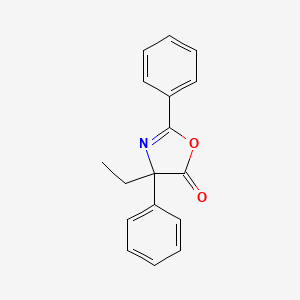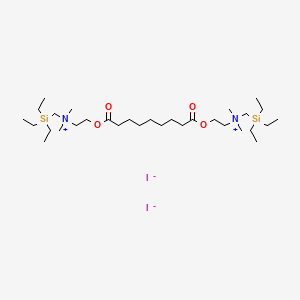
8,18-Dioxa-5-azonia-3-silaeicosan-20-aminium, 3,3-diethyl-9,17-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,18-Dioxa-5-azonia-3-silaeicosan-20-aminium, 3,3-diethyl-9,17-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide is a complex organosilicon compound It is characterized by its unique structure that includes silicon, oxygen, nitrogen, and iodine atoms
Preparation Methods
The synthesis of 8,18-Dioxa-5-azonia-3-silaeicosan-20-aminium, 3,3-diethyl-9,17-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. Reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
8,18-Dioxa-5-azonia-3-silaeicosan-20-aminium, 3,3-diethyl-9,17-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 8,18-Dioxa-5-azonia-3-silaeicosan-20-aminium, 3,3-diethyl-9,17-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide is unique due to its specific structural features and functional groups. Similar compounds include other organosilicon compounds with different substituents and functional groups. The uniqueness of this compound lies in its combination of silicon, oxygen, nitrogen, and iodine atoms, which confer specific properties and reactivity .
Properties
CAS No. |
95521-16-7 |
|---|---|
Molecular Formula |
C31H68I2N2O4Si2 |
Molecular Weight |
842.9 g/mol |
IUPAC Name |
2-[9-[2-[dimethyl(triethylsilylmethyl)azaniumyl]ethoxy]-9-oxononanoyl]oxyethyl-dimethyl-(triethylsilylmethyl)azanium;diiodide |
InChI |
InChI=1S/C31H68N2O4Si2.2HI/c1-11-38(12-2,13-3)28-32(7,8)24-26-36-30(34)22-20-18-17-19-21-23-31(35)37-27-25-33(9,10)29-39(14-4,15-5)16-6;;/h11-29H2,1-10H3;2*1H/q+2;;/p-2 |
InChI Key |
LSEALFAAQZMDMS-UHFFFAOYSA-L |
Canonical SMILES |
CC[Si](CC)(CC)C[N+](C)(C)CCOC(=O)CCCCCCCC(=O)OCC[N+](C)(C)C[Si](CC)(CC)CC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


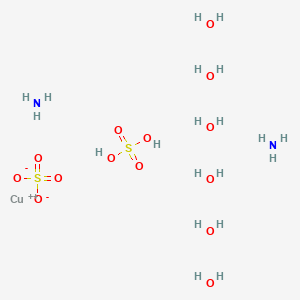
![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
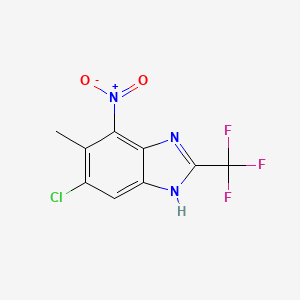


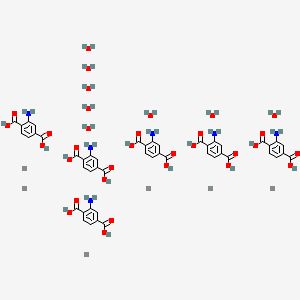
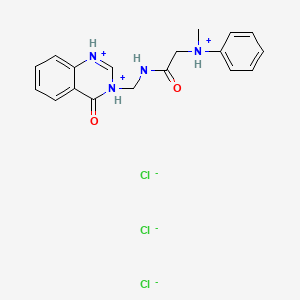
![1h-Imidazo[4,5-g]quinoline](/img/structure/B13781378.png)
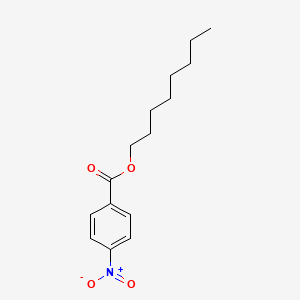

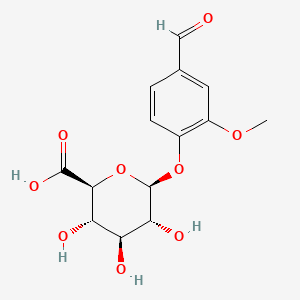
![Sodium 2-[(carboxymethyl)amino]benzoate](/img/structure/B13781393.png)
